molecular formula C8H5BrN2O2 B13917842 6-Bromo-5-cyano-nicotinic acid methyl ester CAS No. 1256807-41-6

6-Bromo-5-cyano-nicotinic acid methyl ester

Cat. No.: B13917842
CAS No.: 1256807-41-6
M. Wt: 241.04 g/mol
InChI Key: SCHQZBVYTSEALC-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-cyano-3-pyridinecarboxylate is a heterocyclic organic compound that features a pyridine ring substituted with bromine, cyano, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-5-cyano-3-pyridinecarboxylate typically involves multi-step organic reactions. One common method starts with the bromination of 3-pyridinecarboxylic acid, followed by the introduction of a cyano group through nucleophilic substitution. The final step involves esterification to form the methyl ester. Reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of Methyl 6-bromo-5-cyano-3-pyridinecarboxylate may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems can ensure precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-5-cyano-3-pyridinecarboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Reduction: Amino-substituted pyridine derivatives.

    Ester Hydrolysis: 6-bromo-5-cyano-3-pyridinecarboxylic acid.

Scientific Research Applications

Methyl 6-bromo-5-cyano-3-pyridinecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-5-cyano-3-pyridinecarboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but often include key enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-2-pyridinecarboxylate
  • Methyl 5-cyano-3-pyridinecarboxylate
  • 6-Bromo-5-cyano-3-pyridinecarboxylic acid

Uniqueness

Methyl 6-bromo-5-cyano-3-pyridinecarboxylate is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of both bromine and cyano groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

1256807-41-6

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

methyl 6-bromo-5-cyanopyridine-3-carboxylate

InChI

InChI=1S/C8H5BrN2O2/c1-13-8(12)6-2-5(3-10)7(9)11-4-6/h2,4H,1H3

InChI Key

SCHQZBVYTSEALC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Br)C#N

Origin of Product

United States

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